Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
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Description
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .
Mode of Action
Boc-Lys(N3)-OH interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .
Biochemical Pathways
Boc-Lys(N3)-OH affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Pharmacokinetics
It’s known that boc-lys(n3)-oh can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.
Result of Action
The molecular and cellular effects of Boc-Lys(N3)-OH’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .
Action Environment
The action, efficacy, and stability of Boc-Lys(N3)-OH can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .
Biochemical Analysis
Biochemical Properties
Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . Boc-Lys(N3)-OH interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates .
Cellular Effects
The effects of Boc-Lys(N3)-OH on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, Boc-Lys(N3)-OH, as a substrate for HDACs, can influence these cellular processes.
Molecular Mechanism
The molecular mechanism of Boc-Lys(N3)-OH involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Boc-Lys(N3)-OH, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Boc-Lys(N3)-OH is involved in the metabolic pathways related to HDACs . HDACs regulate the lysine acetylation status of proteins, which is a key posttranslational regulatory mechanism in cells
Properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPDWWWUARZIW-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648862 |
Source
|
Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846549-33-5 |
Source
|
Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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